Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate
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Overview
Description
Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.27 g/mol . This compound is known for its unique structure, which includes a pyridine ring, an ethyl carbamate group, and a thiourea linkage. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate typically involves the reaction of ethyl isocyanate with 2-aminopyridine in the presence of a thiocarbonyl compound. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the thiourea linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate can be compared with other similar compounds, such as:
N-Ethoxycarbonyl-N’-(2-pyridyl)thiourea: Similar structure but different functional groups.
Ethyl N-(pyridin-2-ylcarbamothioyl)carbamate: Another thiourea derivative with similar properties.
Carbamic acid, [(2-pyridinylamino)thioxomethyl]-, ethyl ester: A related compound with slight structural variations.
These compounds share similar chemical properties and reactivity but may differ in their biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl N-(pyridin-2-ylcarbamothioyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-2-14-9(13)12-8(15)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H2,10,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMSLALBASENQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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